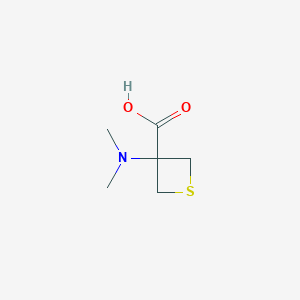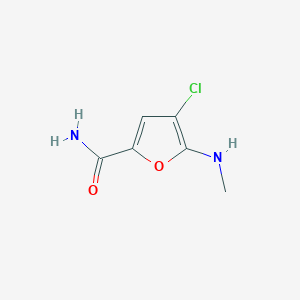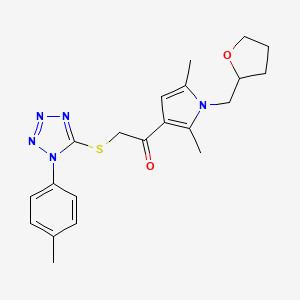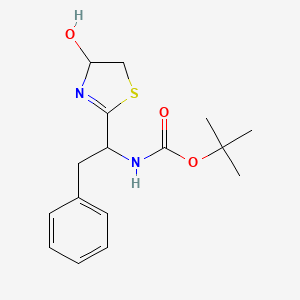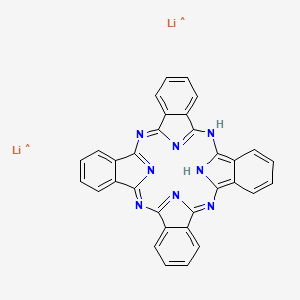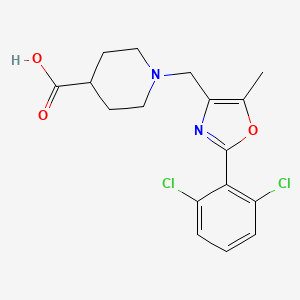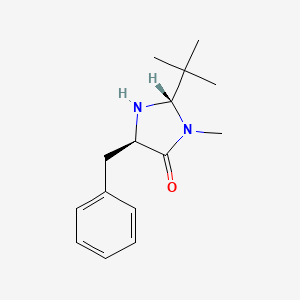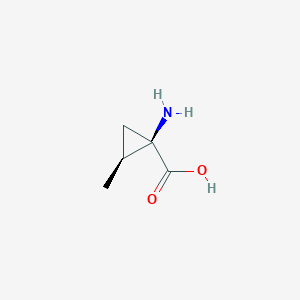
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid: is a chiral amino acid derivative with a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation/cyclization of a chiral Ni(II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the asymmetric synthesis method mentioned above suggests that it could be adapted for industrial-scale production.
化学反応の分析
Types of Reactions
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but has a vinyl group instead of a methyl group.
(1R,2S)-2-Aminocyclopentanecarboxylic acid: This compound has a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a cyclopropane ring. These features give it distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
(1R,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
InChIキー |
WCSASARZTXJEJS-WVZVXSGGSA-N |
異性体SMILES |
C[C@H]1C[C@@]1(C(=O)O)N |
正規SMILES |
CC1CC1(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)


